molecular formula C26H21ClNOP B14269078 [(1,3-Benzoxazol-2-yl)methyl](triphenyl)phosphanium chloride CAS No. 139549-58-9

[(1,3-Benzoxazol-2-yl)methyl](triphenyl)phosphanium chloride

Cat. No.: B14269078
CAS No.: 139549-58-9
M. Wt: 429.9 g/mol
InChI Key: BWHMPPWGQMPESF-UHFFFAOYSA-M
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Description

(1,3-Benzoxazol-2-yl)methylphosphanium chloride is an organic compound that features a benzoxazole ring fused with a triphenylphosphonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Benzoxazol-2-yl)methylphosphanium chloride typically involves the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring. This intermediate is then reacted with triphenylphosphine and a halogenating agent such as phosphorus trichloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1,3-Benzoxazol-2-yl)methylphosphanium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Scientific Research Applications

(1,3-Benzoxazol-2-yl)methylphosphanium chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes[][3].

Mechanism of Action

The mechanism of action of (1,3-Benzoxazol-2-yl)methylphosphanium chloride involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (1,3-Benzoxazol-2-yl)methyl]triphenylphosphonium bromide
  • 2-Phenyl benzoxazole sulfonamide
  • 2-Piperidine-benzoxazole sulfonamides

Uniqueness

(1,3-Benzoxazol-2-yl)methylphosphanium chloride is unique due to its combination of a benzoxazole ring and a triphenylphosphonium group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

139549-58-9

Molecular Formula

C26H21ClNOP

Molecular Weight

429.9 g/mol

IUPAC Name

1,3-benzoxazol-2-ylmethyl(triphenyl)phosphanium;chloride

InChI

InChI=1S/C26H21NOP.ClH/c1-4-12-21(13-5-1)29(22-14-6-2-7-15-22,23-16-8-3-9-17-23)20-26-27-24-18-10-11-19-25(24)28-26;/h1-19H,20H2;1H/q+1;/p-1

InChI Key

BWHMPPWGQMPESF-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=NC3=CC=CC=C3O2)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-]

Origin of Product

United States

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